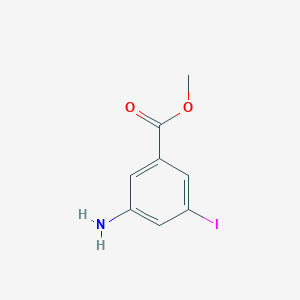

Methyl 3-amino-5-iodobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-amino-5-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFXKJNIWKOHLFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90451421 | |

| Record name | methyl 3-amino-5-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217314-45-9 | |

| Record name | methyl 3-amino-5-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-amino-5-iodobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 3-amino-5-iodobenzoate: A Technical Guide for Chemical Synthesis and Drug Discovery

CAS Number: 217314-45-9

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-5-iodobenzoate is a substituted aromatic compound that has garnered significant interest in the field of medicinal chemistry and drug development. Its structural features, particularly the presence of an amino group, an iodine atom, and a methyl ester on a benzene ring, make it a versatile building block for the synthesis of complex heterocyclic molecules and active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of this compound, with a focus on its role as a key intermediate in the synthesis of targeted cancer therapeutics.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the tables below. These properties are essential for its handling, characterization, and use in chemical synthesis.

Table 1: General and Structural Properties

| Property | Value | Source |

| CAS Number | 217314-45-9 | [1][2] |

| Molecular Formula | C₈H₈INO₂ | [2] |

| Molecular Weight | 277.06 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | Benzoic acid, 3-amino-5-iodo-, methyl ester; 3-Amino-5-iodo-benzoic acid methyl ester | [3] |

| SMILES | COC(=O)C1=CC(=CC(=C1)I)N | [2] |

| InChI | InChI=1S/C8H8INO2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,10H2,1H3 | [2] |

Table 2: Computed Physical Properties

| Property | Value | Source |

| XLogP3 | 1.7 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Exact Mass | 276.95998 g/mol | [2] |

| Monoisotopic Mass | 276.95998 g/mol | [2] |

| Topological Polar Surface Area | 52.3 Ų | [2] |

| Heavy Atom Count | 12 | [2] |

| Formal Charge | 0 | [2] |

| Complexity | 174 | [2] |

Spectroscopic Data

While a dedicated publication with full spectral analysis was not identified in the search, typical spectroscopic data for similar aromatic compounds can be inferred. The following represents expected spectral characteristics.

Table 3: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (multiple signals in the range of 6.5-8.0 ppm), a singlet for the methyl ester protons (~3.9 ppm), and a broad singlet for the amine protons (variable chemical shift). |

| ¹³C NMR | Signals for the carbonyl carbon of the ester (~165-170 ppm), aromatic carbons (in the range of 110-150 ppm), and the methyl carbon of the ester (~52 ppm). |

| FT-IR | Characteristic peaks for N-H stretching of the amine (around 3300-3500 cm⁻¹), C=O stretching of the ester (around 1700-1730 cm⁻¹), and C-I stretching (in the fingerprint region). |

Experimental Protocols

This compound is a key synthetic intermediate. The following sections detail its synthesis and its subsequent use in the preparation of a crucial precursor for the PARP inhibitor, rucaparib.

Synthesis of this compound

A novel and practical synthetic route for 3-amino-5-halo-2-iodobenzoates has been developed, which can be adapted for the synthesis of the title compound.[4] The general strategy involves the nitration of a commercially available aminobenzoate, followed by a Sandmeyer reaction to introduce the iodine, and finally, reduction of the nitro group.

Experimental Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Detailed Protocol (Adapted from a similar synthesis[4]):

-

Nitration: To a solution of Methyl 3-aminobenzoate in concentrated sulfuric acid, a mixture of nitric acid and sulfuric acid is added dropwise at a low temperature (e.g., 0-5 °C). The reaction mixture is stirred until completion and then poured onto ice, followed by neutralization to precipitate the product, Methyl 3-amino-5-nitrobenzoate. The crude product is then filtered, washed, and dried.

-

Sandmeyer Reaction: Methyl 3-amino-5-nitrobenzoate is dissolved in a suitable acidic medium (e.g., sulfuric acid in acetic acid). The solution is cooled, and a solution of sodium nitrite in water is added slowly to form the diazonium salt. A solution of potassium iodide in water is then added to the diazonium salt solution, leading to the formation of Methyl 3-iodo-5-nitrobenzoate. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

Reduction: The nitro group of Methyl 3-iodo-5-nitrobenzoate is reduced to an amine. This can be achieved using various reducing agents, such as iron powder in the presence of ammonium chloride in an ethanol/water mixture, or by catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst. After the reaction is complete, the product, this compound, is isolated and purified, typically by column chromatography.

Application in the Synthesis of a Rucaparib Intermediate

This compound is a precursor to key intermediates in the synthesis of the PARP inhibitor rucaparib. One such critical intermediate is 8-fluoro-1,3,4,5-tetrahydro-azepino[5,4,3-cd]indol-6-one.[5][6][7] The synthesis involves multiple steps, including the construction of the indole ring system and subsequent cyclization to form the azepinoindolone core. While a direct conversion from this compound is not explicitly detailed as a one-pot reaction, the structural motif is crucial for building the core structure of rucaparib.

Logical Relationship in the Synthesis of a Rucaparib Precursor

References

- 1. rsc.org [rsc.org]

- 2. This compound | C8H8INO2 | CID 11000339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS:217314-45-9 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 4. researchgate.net [researchgate.net]

- 5. 1408282-26-7 | 8-fluoro-1,3,4,5-tetrahydro-azepino[5,4,3-cd]indol-6-one [fluoromart.com]

- 6. WO2019130229A1 - Methods and intermediates for preparing rucaparib - Google Patents [patents.google.com]

- 7. 8-fluoro-1,3,4,5-tetrahydro-azepino[5,4,3-cd]indol-6-one | 1408282-26-7 [chemicalbook.com]

Methyl 3-amino-5-iodobenzoate physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-5-iodobenzoate is an aromatic organic compound that holds potential as a versatile building block in medicinal chemistry and drug development. Its structure, featuring an aminobenzoate scaffold with an iodine substituent, offers multiple reactive sites for the synthesis of more complex molecules. This guide provides a comprehensive overview of its known physical and chemical properties, a probable synthetic route, and general experimental protocols for its characterization.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₈INO₂ | [1] |

| Molecular Weight | 277.06 g/mol | [1] |

| CAS Number | 217314-45-9 | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | COC(=O)C1=CC(=CC(=C1)I)N | [1] |

| InChI Key | RFXKJNIWKOHLFF-UHFFFAOYSA-N | [1] |

| Appearance | Expected to be a solid | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available | |

| XLogP3 (Computed) | 1.7 | [1] |

| Topological Polar Surface Area (Computed) | 52.3 Ų | [1] |

| Hydrogen Bond Donor Count (Computed) | 1 | [1] |

| Hydrogen Bond Acceptor Count (Computed) | 3 | |

| Rotatable Bond Count (Computed) | 2 |

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly available. However, a synthetic route for the closely related compound, methyl 3-amino-5-fluoro-2-iodobenzoate, has been described and can be adapted. The proposed synthesis is a multi-step process starting from a commercially available substituted aminobenzoate.

Proposed Synthetic Pathway:

References

Structure and IUPAC name of Methyl 3-amino-5-iodobenzoate

This technical guide provides a comprehensive overview of the chemical structure, nomenclature, and properties of Methyl 3-amino-5-iodobenzoate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document summarizes key data, outlines a relevant synthetic methodology, and presents a logical workflow for its preparation.

Chemical Structure and Nomenclature

This compound is an aromatic organic compound containing an amino group, an iodine atom, and a methyl ester group attached to a benzene ring.

IUPAC Name: this compound[1][2]

Chemical Structure:

References

An In-Depth Technical Guide to Methyl 3-amino-5-iodobenzoate

This technical guide provides a detailed overview of the chemical and physical properties of Methyl 3-amino-5-iodobenzoate, a key intermediate in various synthetic applications within the pharmaceutical and chemical research sectors. This document is intended for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound is an aromatic organic compound. Its structure consists of a benzene ring substituted with a methyl ester group, an amino group, and an iodine atom at positions 1, 3, and 5, respectively. The presence of these functional groups makes it a versatile building block in organic synthesis.

A summary of its key quantitative data is presented in the table below for ease of reference.

| Identifier | Value | Source |

| Molecular Formula | C8H8INO2 | [1][2] |

| Molecular Weight | 277.06 g/mol | [1][3] |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 217314-45-9 | [2][4] |

| Canonical SMILES | COC(=O)C1=CC(=C(C=C1)N)I | [1] |

| InChI Key | RFXKJNIWKOHLFF-UHFFFAOYSA-N | [1][4] |

Experimental Protocols: A Representative Synthetic Workflow

While specific experimental protocols can vary significantly based on the target molecule, a general workflow for the utilization of this compound as a synthetic intermediate often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination reactions. The iodine substituent provides a reactive site for these transformations, while the amino group can be protected and deprotected or used for further functionalization.

A logical workflow for a typical cross-coupling reaction is outlined below. This process illustrates the sequential steps from starting materials to the final product, including necessary purification and analytical stages.

This diagram illustrates the key stages of a common synthetic application. The process begins with the preparation of reactants, followed by the core reaction under controlled conditions. Subsequent steps involve the work-up and purification of the crude product, and finally, analytical characterization to confirm the structure and purity of the desired compound. The modular nature of this workflow allows for adaptation to a wide range of specific target molecules.

References

- 1. This compound | C8H8INO2 | CID 11000339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 95.00% | CAS: 217314-45-9 | AChemBlock [achemblock.com]

- 3. Methyl 4-amino-3-iodobenzoate 95 GC 19718-49-1 [sigmaaldrich.com]

- 4. This compound | CAS:217314-45-9 | Ark Pharma Scientific Limited [arkpharmtech.com]

A Technical Guide to the Spectroscopic Data of Methyl 3-amino-5-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3-amino-5-iodobenzoate, a key intermediate in pharmaceutical synthesis. The document presents available and predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a valuable resource for compound identification and characterization.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. It is important to note that while mass spectrometry data is based on calculated exact mass and predicted adducts, the NMR and IR data are predicted based on the analysis of structurally similar compounds due to the limited availability of direct experimental spectra in the searched literature.

Table 1: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₈H₈INO₂ |

| Molecular Weight | 277.06 g/mol [1] |

| Exact Mass | 276.95998 Da[1] |

| Predicted m/z of Adducts | |

| [M+H]⁺ | 277.96728[2] |

| [M+Na]⁺ | 299.94922[2] |

| [M-H]⁻ | 275.95272[2] |

| [M+NH₄]⁺ | 294.99382[2] |

| [M+K]⁺ | 315.92316[2] |

Table 2: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.8-8.0 | Singlet | 1H | Aromatic C-H (H-2) |

| ~7.5-7.7 | Singlet | 1H | Aromatic C-H (H-6) |

| ~7.0-7.2 | Singlet | 1H | Aromatic C-H (H-4) |

| ~3.9 | Singlet | 3H | OCH₃ |

| ~3.8 | Broad Singlet | 2H | NH₂ |

Table 3: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | C=O (Ester) |

| ~148 | C-NH₂ |

| ~135 | C-COOCH₃ |

| ~130 | Aromatic C-H |

| ~125 | Aromatic C-H |

| ~120 | Aromatic C-H |

| ~94 | C-I |

| ~52 | OCH₃ |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 | N-H Stretch | Primary Amine |

| 3100-3000 | C-H Stretch | Aromatic |

| 2950-2850 | C-H Stretch | Methyl |

| 1720-1700 | C=O Stretch | Ester |

| 1620-1580 | C=C Stretch | Aromatic Ring |

| 1620-1550 | N-H Bend | Primary Amine |

| 1250-1000 | C-O Stretch | Ester |

| 800-600 | C-I Stretch | Aryl Iodide |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above. These are based on standard laboratory practices for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation : Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).

-

¹H NMR Acquisition : Standard proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition : Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. A larger number of scans is generally required due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation :

-

Solid Phase : The sample can be analyzed as a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.

-

ATR (Attenuated Total Reflectance) : A small amount of the solid sample is placed directly on the ATR crystal.

-

-

Data Acquisition : The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Instrumentation : A mass spectrometer, for example, a quadrupole or time-of-flight (TOF) analyzer, often coupled with a liquid chromatograph (LC-MS).

-

Ionization Method :

-

Electrospray Ionization (ESI) : Suitable for producing protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ion source.

-

Electron Ionization (EI) : This method can provide information about the molecular ion and characteristic fragmentation patterns.

-

-

Data Acquisition : The mass spectrum is acquired over a suitable m/z range, typically from 50 to 500 amu.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

References

A Technical Guide to 3-Amino-5-iodobenzoic Acid Methyl Ester for Chemical Researchers

An in-depth examination of the commercial availability, chemical properties, and synthetic applications of 3-amino-5-iodobenzoic acid methyl ester, a key intermediate in pharmaceutical research and development.

Introduction

3-Amino-5-iodobenzoic acid methyl ester is a substituted aromatic compound of significant interest to the pharmaceutical and organic synthesis sectors. Its molecular structure, featuring an amino group, an iodine atom, and a methyl ester on a benzene ring, makes it a versatile building block for the synthesis of more complex molecules, including potent enzyme inhibitors. This guide provides a comprehensive overview of its commercial availability, key chemical properties, and its emerging role in the development of novel therapeutics, particularly as an intermediate in the synthesis of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) inhibitors.

Commercial Availability and Suppliers

3-Amino-5-iodobenzoic acid methyl ester, identified by the CAS number 217314-45-9, is readily available from a variety of chemical suppliers specializing in research and development compounds.[1][2][3] Purity levels for this compound are typically offered at 95% or higher.[1] Prominent suppliers offering this chemical include:

-

Ark Pharma Scientific Limited

-

Advanced ChemBlocks

-

ChemScene

These suppliers generally provide the compound in quantities ranging from grams to kilograms to accommodate both academic research and larger-scale drug development projects.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3-amino-5-iodobenzoic acid methyl ester is presented in the table below. While experimentally determined data for some properties, such as melting and boiling points, are not consistently reported across all suppliers, computed values from reliable databases offer valuable estimates.

| Property | Value | Source |

| CAS Number | 217314-45-9 | [1] |

| Molecular Formula | C₈H₈INO₂ | [1][4] |

| Molecular Weight | 277.06 g/mol | [1][4] |

| Purity | ≥95% | [1] |

| Melting Point | Not consistently reported (related compounds: methyl 3-iodobenzoate 46-50 °C; methyl 3-aminobenzoate ≥42 °C) | |

| Boiling Point | Not consistently reported | |

| Solubility | Not explicitly reported for the target compound. Methyl 3-aminobenzoate is slightly soluble in water. | |

| IUPAC Name | methyl 3-amino-5-iodobenzoate | [4] |

| Synonyms | Benzoic acid, 3-amino-5-iodo-, methyl ester; 3-Amino-5-iodo-benzoic acid methyl ester; Methyl 5-amino-3-iodobenzoate | [4] |

Experimental Protocols

Synthesis of this compound (Adapted Protocol)

This procedure involves the iodination of a commercially available aminobenzoic acid precursor, followed by esterification.

Materials:

-

3-Aminobenzoic acid

-

N-Iodosuccinimide (NIS)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Thionyl chloride (SOCl₂) or other esterification reagent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and equipment for organic synthesis

Procedure:

-

Iodination:

-

Dissolve 3-aminobenzoic acid in a suitable solvent such as dichloromethane (DCM) or a mixture of DCM and trifluoroacetic acid (TFA).

-

Cool the solution in an ice bath.

-

Slowly add N-Iodosuccinimide (NIS) portion-wise while maintaining the temperature.

-

Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-amino-5-iodobenzoic acid.

-

-

Esterification:

-

Suspend the crude 3-amino-5-iodobenzoic acid in methanol.

-

Carefully add thionyl chloride dropwise at 0 °C.

-

Reflux the reaction mixture until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain pure 3-amino-5-iodobenzoic acid methyl ester.

-

Role in Drug Discovery: Synthesis of TAK1 Inhibitors

Transforming Growth Factor-β-Activated Kinase 1 (TAK1) is a crucial enzyme in the mitogen-activated protein kinase (MAPK) signaling cascade. This pathway is implicated in inflammatory responses and the progression of certain cancers. Consequently, the development of TAK1 inhibitors is a significant area of research in medicinal chemistry.

3-Amino-5-iodobenzoic acid methyl ester serves as a valuable intermediate in the synthesis of these inhibitors. The presence of the amino group and the iodine atom provides two key points for chemical modification, allowing for the construction of the complex heterocyclic systems often found in kinase inhibitors. The general workflow for utilizing this intermediate in a drug discovery context is outlined below.

The TAK1 signaling pathway is a central regulator of cellular responses to inflammatory stimuli. Its activation leads to the downstream activation of other kinases and transcription factors, ultimately resulting in the expression of pro-inflammatory genes. The diagram below illustrates a simplified representation of this pathway.

Safety Information

3-Amino-5-iodobenzoic acid methyl ester is classified as a hazardous substance. According to available safety data sheets, it is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It is also important to avoid breathing in dust, fumes, gas, mist, vapors, or spray.[5] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[5] Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[5]

Conclusion

3-Amino-5-iodobenzoic acid methyl ester is a commercially accessible and synthetically valuable compound for researchers in the fields of medicinal chemistry and drug discovery. Its utility as a key intermediate in the synthesis of TAK1 inhibitors highlights its potential in the development of new treatments for inflammatory diseases and cancer. This guide provides a foundational resource for scientists and professionals interested in procuring and utilizing this versatile chemical building block. Further research into its direct application in the synthesis of specific bioactive molecules will undoubtedly continue to expand its importance in the scientific community.

References

- 1. This compound 95.00% | CAS: 217314-45-9 | AChemBlock [achemblock.com]

- 2. This compound | CAS:217314-45-9 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | C8H8INO2 | CID 11000339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to the Synthesis of Methyl 3-amino-5-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-5-iodobenzoate is a key building block in organic synthesis, particularly valued in the development of pharmaceutical compounds. Its substituted benzene ring provides a versatile scaffold for the construction of more complex molecules. While the definitive first report of its synthesis is not readily apparent in surveyed literature, its utility has led to the development of efficient synthetic methodologies. This guide provides a detailed overview of a recently developed, scalable synthesis, alongside relevant chemical data and experimental protocols.

Chemical Properties and Data

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value | Source |

| CAS Number | 217314-45-9 | [1] |

| Molecular Formula | C₈H₈INO₂ | [2] |

| Molecular Weight | 277.06 g/mol | [2] |

| Appearance | Not explicitly stated, related compounds are brown liquids | [3] |

| Purity | >95.00% (Commercially available) | [2] |

A Modern Synthetic Approach

A novel and efficient synthesis of 3-amino-5-halo-2-iodobenzoates, including the target molecule's analogues, was reported in early 2024.[3] This method, detailed below, offers a practical and scalable route from commercially available starting materials.[3] The general strategy involves a multi-step process beginning with a halogenated 2-aminobenzoate.[3][4]

The key transformations in this synthetic pathway are:

-

Nitration: Introduction of a nitro group at the C3 position of the benzene ring.[3]

-

Sandmeyer-type Reaction: Conversion of the C2 amino group into an iodide.[3][4]

-

Reduction: Reduction of the newly introduced nitro group to the desired amine functionality.[3]

A patent application has been filed for this synthetic method, highlighting its novelty and practical importance.[3]

Synthetic Workflow Diagram

Caption: A generalized workflow for the synthesis of Methyl 3-amino-5-halobenzoates.

Experimental Protocols

The following protocols are based on the synthesis of halogenated analogues of this compound as described by Park, et al.[3] These procedures are conducted on a 50 mmol scale, demonstrating their practical applicability.[3]

Protection of Methyl 2-amino-5-halobenzoate

-

To a solution of the starting Methyl 2-amino-5-halobenzoate (100 mmol) in dichloromethane (1.0 L), trifluoroacetic anhydride (20 mL, 150 mmol) is added at 0 °C.

-

The reaction mixture is stirred at this temperature and monitored by Thin Layer Chromatography (TLC).

-

Upon completion, water is added to quench the reaction, and the product is extracted with dichloromethane.

Nitration and Deprotection

-

The crude N-protected product from the previous step is dissolved in sulfuric acid (180 mL).

-

60% aqueous nitric acid (9.2 mL, 120 mmol) is added at 0 °C.

-

The reaction is stirred at 0 °C and monitored by TLC.

-

After completion, the mixture is poured into ice water (500 mL) and extracted with ethyl acetate to yield Methyl 2-amino-5-halo-3-nitrobenzoate after removal of the protecting group during workup.

Diazotization and Iodination (Sandmeyer-type Reaction)

-

To a solution of Methyl 2-amino-5-halo-3-nitrobenzoate (50 mmol) in acetic acid (150 mL), sulfuric acid (30 mL) and sodium nitrite (4.1 g, 60 mmol) are slowly added at 12 °C.

-

The mixture is stirred for 1 hour at this temperature.

-

A solution of potassium iodide (12 g, 70 mmol) in water (80 mL) is then slowly added.

-

The reaction is stirred for 1 hour at 12 °C, then warmed to 25 °C and stirred for 12 hours.

-

The reaction is quenched with water and extracted with ethyl acetate.

-

The organic layers are washed sequentially with aqueous sodium hydrogen carbonate, aqueous sodium hydrogen sulfite, and brine.

Reduction of the Nitro Group

-

The crude Methyl 5-halo-2-iodo-3-nitrobenzoate is treated with a reducing agent. While the paper uses iron in aqueous HCl for a related substrate, a common method for this transformation is the use of tin(II) chloride in an alcohol solvent.[3][5]

-

For example, using tin(II) chloride (392 mmol) in refluxing ethanol (50 mL) for 30 minutes is a reported method for a similar reduction.[5]

-

After the reduction is complete, the reaction mixture is worked up, typically involving filtration and extraction.

-

The crude product is then purified by column chromatography on silica gel.

Quantitative Data for Halogenated Analogues

The following table summarizes the yields for the synthesis of fluoro and bromo analogues of the target compound, as reported by Park, et al.[3]

| Compound | Starting Material | Overall Yield (2 steps) | Product Form |

| Methyl 3-amino-5-fluoro-2-iodobenzoate | Methyl 2-amino-5-fluorobenzoate | 65% | Brown liquid |

| Methyl 3-amino-5-bromo-2-iodobenzoate | Methyl 2-amino-5-bromobenzoate | 56% | Brown liquid |

Spectroscopic Data for Analogues

Characterization data for the fluoro and bromo analogues are provided below as a reference.[3]

Methyl 3-amino-5-fluoro-2-iodobenzoate

-

¹H NMR (500 MHz, CDCl₃): δ 6.82 (dd, J=8.7, 2.7 Hz, 1H), 6.59 (dd, J=9.9, 2.7 Hz, 1H), 4.52 (br. s., 2H), 3.92 (s, 3H).

-

¹³C NMR (125 MHz, CDCl₃): δ 167.3 (d, J=2.7 Hz), 163.2 (d, J=246.1 Hz), 149.5 (d, J=10.9 Hz), 138.3 (d, J=9.1 Hz), 107.2 (d, J=25.4 Hz), 103.3 (d, J=25.4 Hz), 52.8.

-

¹⁹F NMR (471 MHz, CDCl₃): δ -113.7.

-

HRMS (ESI-QTOF) m/z: [M+Na]⁺ calcd for C₈H₇FINNaO₂, 317.9403; found, 317.9402.

Methyl 3-amino-5-bromo-2-iodobenzoate

-

¹H NMR (500 MHz, CDCl₃): δ 7.16 (d, J=2.3 Hz, 1H), 6.98 (s, 1H), 4.47 (br. s., 2H), 3.92 (s, 3H).

-

¹³C NMR (125 MHz, CDCl₃): δ 167.1, 149.2, 138.6, 122.8, 122.7, 119.1, 81.7, 52.9.

-

HRMS (ESI-QTOF) m/z: [M+Na]⁺ calcd for C₈H₇BrINNaO₂, 377.8597; found, 377.8597.

Historical Synthetic Context

While the above represents a modern approach, classical methods for the synthesis of such compounds often involve the reduction of a nitro-analogue. For instance, the reduction of Methyl 3-iodo-5-nitrobenzoate using reagents like tin(II) chloride in ethanol is a plausible earlier route.[5] The emergence of this and similar compounds is closely tied to the demand for functionalized intermediates in the pharmaceutical and agricultural industries.[6]

Safety Information

This compound is classified with the following hazards:

-

Harmful if swallowed (H302)

-

Causes skin irritation (H315)

-

Causes serious eye irritation (H319)

-

May cause respiratory irritation (H335)

Appropriate personal protective equipment should be used when handling this compound.

References

- 1. This compound | CAS:217314-45-9 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 2. This compound 95.00% | CAS: 217314-45-9 | AChemBlock [achemblock.com]

- 3. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]

- 4. researchgate.net [researchgate.net]

- 5. 217314-45-9 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 6. 3-Amino-5-iodobenzoic acid | 102153-73-1 | Benchchem [benchchem.com]

An In-Depth Technical Guide to 1,2,3,5-Tetrasubstituted Benzene Derivatives for Researchers and Drug Development Professionals

An Introduction to the 1,2,3,5-Tetrasubstituted Benzene Scaffold

1,2,3,5-tetrasubstituted benzene derivatives represent a unique class of aromatic compounds with a distinct substitution pattern that offers significant potential in the field of medicinal chemistry and drug development. The arrangement of four substituents on the benzene ring provides a scaffold with specific steric and electronic properties, allowing for the fine-tuning of molecular interactions with biological targets. This technical guide delves into the core characteristics of these derivatives, focusing on their synthesis, spectroscopic properties, and applications, with a particular emphasis on their potential as therapeutic agents.

Spectroscopic and Physicochemical Properties

The asymmetrical substitution pattern of 1,2,3,5-tetrasubstituted benzenes gives rise to characteristic spectroscopic signatures. For instance, the proton and carbon-13 Nuclear Magnetic Resonance (NMR) spectra will reflect the unique symmetry of the molecule. Spectroscopic data for a representative compound, 1,2,3,5-tetramethylbenzene (also known as isodurene), provides a baseline for understanding the spectral characteristics of this class of compounds.

Table 1: Physicochemical Properties of 1,2,3,5-Tetramethylbenzene

| Property | Value |

| Molecular Formula | C₁₀H₁₄ |

| Molecular Weight | 134.22 g/mol |

| Boiling Point | 198 °C |

| Melting Point | -24 °C |

| Density | 0.891 g/cm³ at 20 °C |

Synthesis of 1,2,3,5-Tetrasubstituted Benzene Derivatives

The synthesis of 1,2,3,5-tetrasubstituted benzene derivatives can be achieved through various synthetic routes. One notable method involves a one-pot, four-component reaction to produce tetraalkyl benzene-1,2,3,5-tetracarboxylates. This approach offers a straightforward and efficient way to access highly functionalized derivatives.

Experimental Protocol: One-Pot Synthesis of Tetraalkyl Benzene-1,2,3,5-tetracarboxylates

This protocol describes the synthesis of tetraalkyl benzene-1,2,3,5-tetracarboxylates from alkyl propiolates and alkyl 2-nitroethanoates promoted by triphenylphosphine.

General Procedure: A mixture of the alkyl propiolate (2 mmol), alkyl 2-nitroethanoate (1 mmol), and triphenylphosphine (1 mmol) in toluene (10 mL) is heated under reflux for the time specified in Table 2. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent to afford the desired tetraalkyl benzene-1,2,3,5-tetracarboxylate.

Table 2: Synthesis of Tetraalkyl Benzene-1,2,3,5-tetracarboxylates

| Compound | R¹ | R² | Time (h) | Yield (%) |

| 1a | Me | Me | 5 | 75 |

| 1b | Et | Me | 6 | 72 |

| 1c | Me | Et | 5 | 78 |

| 1d | Et | Et | 7 | 68 |

Characterization Data for Tetramethyl Benzene-1,2,3,5-tetracarboxylate (1a):

-

Appearance: White solid

-

Melting Point: 145-147 °C

-

¹H NMR (CDCl₃, 400 MHz): δ 8.54 (s, 1H), 8.21 (s, 1H), 3.95 (s, 3H), 3.93 (s, 3H), 3.91 (s, 3H), 3.89 (s, 3H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 167.8, 166.5, 165.9, 165.2, 135.4, 134.8, 133.7, 132.1, 131.5, 130.9, 52.9, 52.8, 52.7, 52.6.

-

IR (KBr, cm⁻¹): 1735, 1728, 1280, 1245.

-

MS (EI, m/z): 310 [M]⁺.

Biological Activity and Structure-Activity Relationships

While specific data for a broad range of biologically active 1,2,3,5-tetrasubstituted benzene derivatives is emerging, insights can be drawn from structurally related compounds. For instance, studies on 1,3,5-trisubstituted benzene derivatives have identified potent inhibitors of matriptase, a serine protease implicated in cancer. These findings highlight the potential of the substituted benzene core as a scaffold for enzyme inhibitors.

The general workflow for identifying and optimizing such inhibitors is depicted below.

Figure 1. A generalized workflow for the discovery and development of bioactive 1,2,3,5-tetrasubstituted benzene derivatives.

Signaling Pathways

The specific signaling pathways modulated by 1,2,3,5-tetrasubstituted benzene derivatives are dependent on the nature and arrangement of their substituents, which dictate their biological targets. For derivatives designed as kinase inhibitors, a common target in oncology, the general mechanism involves interference with intracellular signaling cascades that control cell growth, proliferation, and survival.

A simplified representation of a generic kinase signaling pathway that could be targeted is shown below.

Figure 2. A simplified diagram of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.

Conclusion and Future Directions

1,2,3,5-tetrasubstituted benzene derivatives offer a versatile and promising scaffold for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization make this class of compounds an attractive area for further research. Future efforts should focus on the synthesis of a wider range of derivatives and their systematic evaluation against various biological targets to fully elucidate their therapeutic potential. The development of detailed structure-activity relationships will be crucial in guiding the design of next-generation drug candidates based on this unique aromatic core.

An In-depth Technical Guide to Methyl 3-amino-5-iodobenzoate: A Key Building Block in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-amino-5-iodobenzoate, a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably PARP (poly(ADP-ribose) polymerase) inhibitors used in cancer therapy. This document details its chemical identity, synthesis, and its role in the development of targeted cancer treatments.

Chemical Identity and Synonyms

This compound is a substituted aromatic compound with a molecular formula of C₈H₈INO₂ and a molecular weight of approximately 277.06 g/mol .[1] Its chemical structure and key identifiers are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Registry Number | 217314-45-9[1][2] |

| Molecular Formula | C₈H₈INO₂[1][2] |

| Molecular Weight | 277.06 g/mol [1][2] |

| InChI | InChI=1S/C8H8INO2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,10H2,1H3[1] |

| InChIKey | RFXKJNIWKOHLFF-UHFFFAOYSA-N[1] |

| SMILES | COC(=O)C1=CC(=CC(=C1)I)N[1] |

A variety of synonyms and trade names are used to identify this compound in scientific literature and commercial catalogs.

Table 2: Synonyms for this compound

| Synonym |

| 3-Amino-5-iodo-benzoic acid methyl ester[3] |

| Benzoic acid, 3-amino-5-iodo-, methyl ester[3] |

| Methyl 5-amino-3-iodobenzoate |

| 3-Amino-5-Iodo-methyl benzoate[3] |

Experimental Protocols

The synthesis of this compound is a multi-step process that is analogous to the preparation of other 3-amino-5-halo-2-iodobenzoates.[4][5][6] The general synthetic strategy involves three key transformations: nitration, a Sandmeyer reaction, and the reduction of a nitro group.

Overall Synthetic Workflow:

Detailed Methodologies:

A detailed, multi-step synthesis for a closely related compound, 3-amino-5-halo-2-iodobenzoate, has been described and can be adapted for this compound.[4] The procedure can be performed on a significant scale (e.g., 50 mmol).[4][5][6]

Step 1: Nitration of a Substituted Methyl Benzoate The synthesis would commence with a suitable commercially available starting material, such as methyl 3-aminobenzoate. The first key step is the regioselective nitration of the aromatic ring to introduce a nitro group.

-

Protocol: To a solution of the starting methyl benzoate in a suitable solvent (e.g., concentrated sulfuric acid), a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) is added dropwise at a controlled temperature (typically 0-5 °C) to prevent over-nitration and side reactions. The reaction mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The reaction is then quenched by pouring it onto ice, and the precipitated product is collected by filtration.

Step 2: Sandmeyer Reaction for Iodination The amino group of the resulting nitro-substituted methyl benzoate is then converted to an iodide via a Sandmeyer reaction.

-

Protocol: The amino group is first diazotized by treating the compound with a solution of sodium nitrite in an acidic medium (e.g., sulfuric acid or hydrochloric acid) at low temperatures (0-5 °C).[4] The resulting diazonium salt is then treated with a solution of potassium iodide, leading to the displacement of the diazonium group by iodine.[4]

Step 3: Reduction of the Nitro Group The final step involves the reduction of the nitro group to an amine to yield this compound.

-

Protocol: The nitro-substituted intermediate is dissolved in a suitable solvent (e.g., ethanol, acetic acid, or a mixture thereof). A reducing agent, such as iron powder in the presence of an acid (e.g., acetic acid or hydrochloric acid), tin(II) chloride, or catalytic hydrogenation (e.g., using palladium on carbon), is then added. The reaction is typically heated to drive it to completion. After the reduction is complete, the reaction mixture is filtered to remove any solids, and the product is isolated by extraction and purified by recrystallization or column chromatography.

Purification and Characterization:

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.[7]

-

Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Application in Drug Development: Synthesis of PARP Inhibitors

This compound and its analogs are valuable starting materials in the synthesis of pharmaceuticals, particularly PARP inhibitors.[5] One of the most prominent examples is its use as a key building block in the synthesis of Rucaparib , a PARP inhibitor approved for the treatment of certain types of ovarian and prostate cancers.[8][9]

The presence of the amino and iodo groups on the benzene ring allows for further chemical modifications and the construction of the complex heterocyclic core structures characteristic of many PARP inhibitors.

Role in Signaling Pathways: The Mechanism of PARP Inhibition

PARP inhibitors exert their therapeutic effect through a mechanism known as synthetic lethality .[10][11] This occurs in cancer cells that have pre-existing defects in other DNA repair pathways, most notably those involving the BRCA1 and BRCA2 genes.[10][11]

The DNA Damage Repair Pathway and PARP Inhibition:

-

Role of PARP in Normal Cells: Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial for repairing single-strand breaks (SSBs) in DNA through the base excision repair (BER) pathway.[11] When an SSB occurs, PARP binds to the damaged site and synthesizes poly(ADP-ribose) chains, which act as a scaffold to recruit other DNA repair proteins.[12]

-

PARP Inhibition: PARP inhibitors block the catalytic activity of PARP, preventing the repair of SSBs.[10][11]

-

Synthetic Lethality in BRCA-Deficient Cells: In normal cells with functional BRCA1 and BRCA2 genes, the double-strand breaks (DSBs) that can arise from unrepaired SSBs are efficiently repaired through homologous recombination (HR).[10] However, in cancer cells with mutations in BRCA1 or BRCA2, the HR pathway is compromised. When these cells are treated with a PARP inhibitor, the accumulation of unrepaired SSBs leads to an increase in DSBs during DNA replication. Since the primary pathway for repairing these DSBs (HR) is defective, the cancer cells are unable to cope with the extensive DNA damage, leading to genomic instability and ultimately, cell death (apoptosis).[11] Normal cells, with their intact HR pathway, are largely unaffected by PARP inhibition, providing a therapeutic window.[11]

References

- 1. This compound | C8H8INO2 | CID 11000339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 95.00% | CAS: 217314-45-9 | AChemBlock [achemblock.com]

- 3. This compound | CAS:217314-45-9 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 4. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]

- 5. researchgate.net [researchgate.net]

- 6. pure.korea.ac.kr [pure.korea.ac.kr]

- 7. m.youtube.com [m.youtube.com]

- 8. CN106831793A - A kind of synthesis technique for treating ovarian cancer Rucaparib intermediates - Google Patents [patents.google.com]

- 9. CN107954919B - Preparation method of Rucaparib key intermediate - Google Patents [patents.google.com]

- 10. What are PARP inhibitors and how do they work? [synapse.patsnap.com]

- 11. PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 12. drugtargetreview.com [drugtargetreview.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 3-amino-5-iodobenzoate

These application notes provide a detailed, multi-step procedure for the synthesis of Methyl 3-amino-5-iodobenzoate, a key intermediate in the development of pharmaceuticals and other specialty chemicals. While the direct conversion from 2-amino-5-halobenzoates is not readily found in standard literature, this document outlines a reliable and well-established four-step synthetic route starting from 3-amino-5-nitrobenzoic acid. This method offers high yields and purity, making it suitable for laboratory and pilot-scale production.

Synthetic Pathway Overview

The synthesis of this compound is accomplished through a four-step process:

-

Diazotization and Iodination: The amino group of 3-amino-5-nitrobenzoic acid is converted to a diazonium salt, which is subsequently displaced by iodine using potassium iodide to yield 3-iodo-5-nitrobenzoic acid.

-

Esterification: The carboxylic acid group of 3-iodo-5-nitrobenzoic acid is esterified to the corresponding methyl ester, Methyl 3-iodo-5-nitrobenzoate, using methanol in the presence of an acid catalyst.

-

Reduction: The nitro group of Methyl 3-iodo-5-nitrobenzoate is reduced to an amino group using a suitable reducing agent, such as tin(II) chloride, to produce the final product, this compound.

-

Purification: The final compound is purified using column chromatography to ensure high purity.

Below is a diagram illustrating the overall synthetic workflow.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Iodo-5-nitrobenzoic acid

This protocol details the conversion of 3-amino-5-nitrobenzoic acid to 3-iodo-5-nitrobenzoic acid via a Sandmeyer-type reaction.

-

Materials:

-

3-Amino-5-nitrobenzoic acid

-

Concentrated Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Distilled water

-

Ice

-

-

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 3-amino-5-nitrobenzoic acid in distilled water.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add concentrated HCl while maintaining the temperature below 5 °C.

-

Prepare a solution of NaNO₂ in distilled water and add it dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.

-

In a separate beaker, dissolve KI in distilled water.

-

Slowly add the diazonium salt solution to the KI solution with vigorous stirring. Effervescence will be observed.

-

Allow the reaction mixture to warm to room temperature and then heat at 80 °C for 1 hour.

-

Cool the mixture to room temperature and decolorize by adding a saturated solution of Na₂S₂O₃.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to obtain 3-iodo-5-nitrobenzoic acid.

-

Step 2: Synthesis of Methyl 3-iodo-5-nitrobenzoate

This protocol describes the Fischer esterification of 3-iodo-5-nitrobenzoic acid.

-

Materials:

-

3-Iodo-5-nitrobenzoic acid

-

Methanol (CH₃OH)

-

Concentrated Sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

-

Procedure:

-

Dissolve 3-iodo-5-nitrobenzoic acid in methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated H₂SO₄.

-

Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Methyl 3-iodo-5-nitrobenzoate.

-

Step 3: Synthesis of this compound

This protocol outlines the reduction of the nitro group to an amino group.

-

Materials:

-

Methyl 3-iodo-5-nitrobenzoate

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve Methyl 3-iodo-5-nitrobenzoate in ethanol or ethyl acetate.

-

Add a solution of SnCl₂·2H₂O in concentrated HCl to the mixture.

-

Heat the reaction mixture at 50-60 °C for 2-3 hours. Monitor the reaction by TLC.

-

Cool the mixture to room temperature and neutralize with a 10 M NaOH solution until the pH is approximately 8-9.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure to obtain the crude product.

-

Step 4: Purification by Column Chromatography

This protocol describes the purification of the final product.

-

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Hexane

-

Ethyl acetate

-

-

Procedure:

-

Prepare a silica gel column using a slurry of silica in hexane.

-

Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture.

-

Load the sample onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

-

Collect the fractions containing the pure product, as identified by TLC.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to obtain pure this compound.

-

Data Presentation

The following table summarizes the expected quantitative data for each step of the synthesis.

| Step | Intermediate/Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| 1 | 3-Iodo-5-nitrobenzoic acid | 307.01 | 85-95 | 198-202 |

| 2 | Methyl 3-iodo-5-nitrobenzoate | 321.04 | 90-98 | 110-114 |

| 3 | This compound | 291.04 | 80-90 | 96-100 |

Logical Relationship Diagram

The following diagram illustrates the logical progression and decision-making process during the synthesis and purification stages.

Caption: Logical workflow for the synthesis and quality control.

Application Notes and Protocols for the Use of Methyl 3-amino-5-iodobenzoate as a Pharmaceutical Starting Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-5-iodobenzoate is a versatile, poly-functionalized aromatic compound that serves as a critical starting material in the synthesis of a wide array of pharmaceutical agents. Its unique substitution pattern, featuring an amine, an iodine atom, and a methyl ester on a benzene ring, allows for selective and sequential chemical modifications. The presence of the iodo group is particularly advantageous for modern palladium-catalyzed cross-coupling reactions, enabling the facile construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations and highlights its role in the synthesis of targeted therapeutics, particularly kinase and PARP inhibitors.

Pharmaceutical Relevance

The 3-amino-5-halobenzoic acid scaffold is a key pharmacophore found in numerous biologically active molecules. This compound is a valuable building block for introducing this moiety and for further elaboration into complex drug molecules. Its applications are prominent in the synthesis of inhibitors targeting key signaling pathways implicated in cancer, such as the MAPK/ERK and PARP pathways.

Kinase Inhibitors: Targeting the MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway, often through mutations in proteins like BRAF and MEK, is a hallmark of many cancers, including melanoma.[2][3]

Dabrafenib , a BRAF inhibitor, and Trametinib , a MEK inhibitor, are targeted therapies that disrupt this pathway.[4][5] While the direct synthesis of these drugs may not always start from this compound, the core phenylamine and substituted benzene structures are highly relevant. The methodologies described herein for modifying this compound are directly applicable to the synthesis of analogues and derivatives of these and other kinase inhibitors.

PARP Inhibitors: Targeting DNA Repair Pathways

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are essential for the repair of single-strand DNA breaks.[6][7] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP-1 leads to synthetic lethality and tumor cell death.

Rucaparib is a PARP inhibitor approved for the treatment of ovarian and prostate cancers.[8] this compound and its analogues are key starting materials in the synthesis of Rucaparib and related compounds.[3][9] The cross-coupling reactions detailed below are fundamental to constructing the core scaffolds of these important therapeutics.

Palladium-Catalyzed Cross-Coupling Reactions

The iodine atom of this compound serves as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds, typically between an organohalide and an organoboron compound. This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.

The following table presents representative data for the Suzuki-Miyaura coupling of aryl halides with arylboronic acids, which can be adapted for this compound.

| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodoanisole | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 12 | 95 |

| 2 | 3-Iodopyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | 16 | 92 |

| 3 | Methyl 4-iodobenzoate | 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O | 80 | 12 | 88 |

| 4 | 2-Iodoaniline | 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.0) | DMF | 90 | 24 | 85 |

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

Toluene and deionized water (5:1 v/v)

Procedure:

-

To a flame-dried round-bottom flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add the degassed toluene/water solvent mixture via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond formation between an aryl or vinyl halide and an alkene.[10] It is a powerful method for the synthesis of substituted alkenes.

The following table provides representative data for the Heck reaction of aryl iodides with various alkenes.

| Entry | Aryl Iodide | Alkene | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | Methyl acrylate | Pd(OAc)₂ (1) | Et₃N (1.5) | DMF | 100 | 4 | 95 |

| 2 | 4-Iodoanisole | Styrene | PdCl₂(PPh₃)₂ (2) | K₂CO₃ (2.0) | NMP | 120 | 12 | 88 |

| 3 | 3-Iodopyridine | n-Butyl acrylate | Pd(OAc)₂ (1) | NaOAc (2.0) | DMAc | 140 | 8 | 92 |

| 4 | 2-Iodoaniline | Acrylonitrile | Pd(PPh₃)₄ (3) | Et₃N (2.0) | Acetonitrile | 80 | 24 | 75 |

Materials:

-

This compound (1.0 equiv)

-

Alkene (e.g., methyl acrylate) (1.5 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.01 equiv)

-

Triethylamine (Et₃N) (2.0 equiv)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a sealable reaction tube, add this compound, Pd(OAc)₂, and DMF.

-

Add the alkene and triethylamine to the mixture.

-

Seal the tube and heat the reaction mixture to 100 °C.

-

Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

-

After completion, cool the reaction to room temperature.

-

Dilute with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[11][12] It is a highly effective method for the synthesis of aryl amines from aryl halides and primary or secondary amines.

The following table presents representative data for the Buchwald-Hartwig amination of aryl halides.

| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodotoluene | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.4) | Toluene | 100 | 16 | 98 |

| 2 | 3-Bromoanisole | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 110 | 24 | 90 |

| 3 | 2-Chloropyridine | n-Butylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | LiHMDS (1.5) | Toluene | 100 | 18 | 85 |

| 4 | Iodobenzene | Benzylamine | Pd(OAc)₂ (1) | DavePhos (2) | Cs₂CO₃ (2.0) | Toluene | 80 | 12 | 93 |

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 equiv)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.02 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous toluene

Procedure:

-

In a glovebox, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.

-

Add the amine and anhydrous toluene.

-

Seal the tube and heat the reaction mixture to 100 °C.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract with ethyl acetate, and wash the combined organic layers with brine.

-

Dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[13] This reaction is highly efficient for the formation of C(sp)–C(sp²) bonds.

The following table provides representative data for the Sonogashira coupling of aryl iodides with terminal alkynes.

| Entry | Aryl Iodide | Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 6 | 95 |

| 2 | 4-Iodoanisole | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | DMF | 50 | 12 | 88 |

| 3 | 3-Iodopyridine | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | Toluene | 60 | 8 | 92 |

| 4 | 2-Iodoaniline | Propiolic acid ethyl ester | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | K₂CO₃ | Acetonitrile | 80 | 16 | 80 |

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (e.g., phenylacetylene) (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv)

-

Copper(I) iodide (CuI) (0.04 equiv)

-

Triethylamine (Et₃N)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

To a flame-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

-

Evacuate and backfill the flask with an inert atmosphere three times.

-

Add anhydrous THF, triethylamine, and the terminal alkyne.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate and purify the crude product by column chromatography.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of complex pharmaceutical compounds. Its strategic placement of functional groups allows for a wide range of synthetic transformations, particularly palladium-catalyzed cross-coupling reactions. The protocols and data provided herein serve as a comprehensive guide for researchers and drug development professionals to effectively utilize this building block in the design and synthesis of novel therapeutics targeting critical disease pathways. The continued exploration of the reactivity of this and similar scaffolds will undoubtedly lead to the discovery of new and improved medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The MAPK (ERK) Pathway: Investigational Combinations for the Treatment Of BRAF-Mutated Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. PARP1 - Wikipedia [en.wikipedia.org]

- 8. Rucaparib synthesis - chemicalbook [chemicalbook.com]

- 9. A cyanide-catalyzed imino-Stetter reaction enables the concise total syntheses of rucaparib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Heck reaction - Wikipedia [en.wikipedia.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. reddit.com [reddit.com]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

Methyl 3-amino-5-iodobenzoate: A Versatile Scaffold in Medicinal Chemistry

Introduction: Methyl 3-amino-5-iodobenzoate is a key building block in medicinal chemistry, prized for its utility in the synthesis of a diverse range of biologically active molecules. Its trifunctional nature, featuring an amine, a methyl ester, and an iodine atom on a benzene ring, allows for sequential and site-selective modifications, making it an ideal starting material for the construction of complex molecular architectures. This scaffold is particularly prominent in the development of targeted cancer therapies, including poly(ADP-ribose) polymerase (PARP) inhibitors and tyrosine kinase inhibitors.

Application Notes

The strategic placement of the amino, iodo, and methyl ester groups on the benzene ring makes this compound a versatile precursor for various cross-coupling and functional group transformations. The iodine atom is a reactive handle for palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the introduction of diverse aryl, heteroaryl, and amino substituents. The amino group can be acylated, alkylated, or used in cyclization reactions, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid for further derivatization, such as amide bond formation.

Key Applications in Drug Discovery:

-

PARP Inhibitors: This building block is a crucial component in the synthesis of PARP inhibitors, a class of drugs that have shown significant efficacy in treating cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[1] The PARP inhibitor Rucaparib, for instance, incorporates a modified form of this scaffold. PARP1 is a key enzyme in the base excision repair (BER) pathway for single-strand DNA breaks.[2][3] Inhibition of PARP1 in cancer cells with deficient homologous recombination (HR) repair leads to the accumulation of double-strand breaks during replication, ultimately resulting in cell death through a process known as synthetic lethality.[1]

-

Tyrosine Kinase Inhibitors: The this compound core is also utilized in the development of tyrosine kinase inhibitors. Tyrosine kinases are critical components of signaling pathways that regulate cell proliferation, differentiation, and survival.[4][5] Aberrant tyrosine kinase activity is a hallmark of many cancers. Small molecule inhibitors designed from this scaffold can target the ATP-binding site of specific tyrosine kinases, blocking their downstream signaling and inhibiting tumor growth.[4]

Experimental Protocols

The following are generalized protocols for key reactions involving this compound. Researchers should optimize these conditions for their specific substrates and desired products.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

Procedure:

-

To a flame-dried round-bottom flask, add this compound, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio).

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines the palladium-catalyzed amination of this compound with a primary or secondary amine.

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.02 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Toluene (anhydrous)

Procedure:

-

In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenk tube.

-

Add anhydrous toluene, followed by this compound and the amine.

-

Seal the tube and heat the reaction mixture to 90-110 °C.

-

Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine, and dry the organic layer over anhydrous magnesium sulfate.

-

Concentrate the organic layer and purify the residue by flash chromatography.

Data Presentation

The following tables summarize representative quantitative data for compounds synthesized using methodologies applicable to the this compound building block.

Table 1: Representative PARP Inhibitor Activity

| Compound ID | Target | IC₅₀ (nM) | Cell Line | Reference |

| Olaparib | PARP1/2 | 1 (PARP1) | Enzyme Assay | [6] |

| Rucaparib | PARP1/2 | 1.4 (PARP1) | Enzyme Assay | [6] |

| Talazoparib | PARP1/2 | 0.57 (PARP1) | Enzyme Assay | [6] |

| Pamiparib | PARP1/2 | 0.83 (PARP1), 0.11 (PARP2) | Enzyme Assay | [6] |

Table 2: Representative Tyrosine Kinase Inhibitor Activity

| Compound ID | Target Kinase | % Inhibition @ 10 µM | IC₅₀ (nM) | Cell Line | Reference |

| Lapatinib | EGFR/HER2 | - | 10.8 (EGFR), 9.8 (HER2) | Enzyme Assay | [7] |

| Compound 6j | EGFR/HER2 | 99.03 (EGFR), 96.73 (HER2) | 1.8 (EGFR), 87.8 (HER2) | Enzyme Assay | [7] |

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the application of this compound in medicinal chemistry.

Caption: The role of PARP1 in the base excision repair pathway and its inhibition.

Caption: A simplified receptor tyrosine kinase signaling pathway and its inhibition.

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Caption: A typical experimental workflow for a Buchwald-Hartwig amination reaction.

References

- 1. mdpi.com [mdpi.com]

- 2. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Tyrosine kinase – Role and significance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oaepublish.com [oaepublish.com]

- 6. selleckchem.com [selleckchem.com]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols for Suzuki Cross-Coupling Reactions with Methyl 3-amino-5-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Methyl 3-amino-5-iodobenzoate in Suzuki-Miyaura cross-coupling reactions. This versatile building block is a key intermediate in the synthesis of complex biaryl compounds, which are prominent scaffolds in medicinal chemistry and materials science. The following protocols and data serve as a starting point for reaction optimization and scale-up.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the formation of carbon-carbon bonds.[1] It typically involves the palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or boronic ester, in the presence of a base.[2] This reaction is highly valued for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of starting materials.[1]

This compound is a particularly useful substrate for Suzuki coupling due to the high reactivity of the carbon-iodine bond, which generally allows for milder reaction conditions compared to brominated or chlorinated analogs. The presence of the amino and methyl ester functionalities provides handles for further synthetic transformations, making it an attractive starting material for the synthesis of libraries of compounds in drug discovery programs.

Data Presentation

The efficiency of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent system. The following tables summarize representative conditions for the Suzuki coupling of aryl iodides, including those structurally similar to this compound, with various arylboronic acids. These data can be used as a guide for developing specific applications.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides with Arylboronic Acids